molecular formula C19H14Cl2O2Si B14647653 CID 78070304

CID 78070304

Cat. No.: B14647653
M. Wt: 373.3 g/mol
InChI Key: LOSNKKASMPADOE-UHFFFAOYSA-N
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Description

CID 78070304 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. This absence limits the ability to provide a detailed introduction. Typically, PubChem entries include molecular formulas, spectroscopic data, and associated research, but these specifics are missing here. For context, analogous compounds (e.g., oscillatoxin derivatives in or brominated indoles in ) often feature complex heterocyclic structures with bioactivity in pharmacological or environmental studies .

Properties

Molecular Formula

C19H14Cl2O2Si

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C19H14Cl2O2Si/c20-14-6-10-16(11-7-14)22-19(24-18-4-2-1-3-5-18)23-17-12-8-15(21)9-13-17/h1-13,19H

InChI Key

LOSNKKASMPADOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

Reaction Classification

CID 78070304 falls under organic heterocyclic compounds, suggesting participation in reactions common to this class:

  • Nucleophilic substitution at electron-deficient centers (e.g., imine or triazole groups) .

  • Electrophilic aromatic substitution on aryl or heteroaromatic rings .

  • Cycloadditions involving conjugated systems (e.g., [3+2] or [4+2] mechanisms) .

Hypothetical Reaction Pathways

Based on analogs like imidazo[2,1-c] triazol derivatives , this compound may undergo:

Reaction Type Reagents/Conditions Expected Products
Acylation Acyl chlorides (RCOCl)Amide derivatives (R-CONR')
Sulfonation Sulfonyl chlorides (RSO₂Cl)Sulfonamides (R-SO₂-NR')
Urea Formation Isocyanates (RNCO)Ureas (RNHCONR')
Thiourea Synthesis Isothiocyanates (RNCS)Thioureas (RNHCSNR')

Mechanistic Insights

  • Acylation/Sulfonation : Nucleophilic attack by amine/imine groups on electrophilic reagents (e.g., acyl chlorides), followed by proton transfer .

  • Cycloadditions : Frontier molecular orbital interactions drive regioselectivity in [3+2] or Diels-Alder reactions .

Experimental Data Gaps

No direct studies on this compound were identified in the provided sources. Key unknowns include:

  • Kinetic parameters (activation energy, rate constants).

  • Stereochemical outcomes of asymmetric reactions.

  • Catalytic dependencies (e.g., acid/base or metal catalysts).

Comparative Analysis with Analogues

Using data from structurally similar compounds (Table 1) :

Compound CID Reaction Profile Biological Activity
7149671,4-additions to enonesAntitumor (IC₅₀: 14.74 µM)
3243168Esterification with acyl chloridesModerate cytotoxicity
11834381Sulfonamide bond formationGPCR modulation

These analogs highlight the importance of functional group manipulation for bioactivity tuning.

Industrial and Synthetic Relevance

  • Scalability : Multi-step routes (e.g., sequential acylation and cyclization) are likely, mirroring protocols for imidazo-triazol derivatives .

  • Purification Challenges : High-polarity intermediates may require chromatography or recrystallization .

Future Research Directions

  • Mechanistic Studies : Isotopic labeling or computational DFT analyses to map reaction coordinates.

  • Catalysis Screening : Evaluate Pd, Cu, or organocatalysts for cross-coupling variants.

  • Biological Profiling : Link reaction products to enzymatic targets (e.g., kinases, GPCRs) .

Scientific Research Applications

CID 78070304 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78070304 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of explicit data for CID 78070304, the comparison below is hypothetical , based on structural and functional analogs referenced in the evidence.

Table 1: Hypothetical Comparison of this compound with Related Compounds

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 6-Bromo-1H-indole-2-carboxylic acid (CID 252137)
Molecular Formula Not available C32H48O7 C9H6BrNO2
Molecular Weight Not available 544.72 g/mol 240.05 g/mol
Bioactivity Unknown Cytotoxic marine toxin CYP1A2 inhibition, moderate solubility (0.052 mg/mL)
Synthesis Method Not described Natural product isolation HATU-mediated coupling, column chromatography
Key Applications Not reported Anticancer research Pharmaceutical intermediate

Key Observations:

Structural Complexity : Oscillatoxin D (CID 101283546) is a macrocyclic polyketide with high molecular weight, contrasting with simpler brominated indoles (e.g., CID 252137) . If this compound is a heterocyclic compound, its reactivity might align with brominated indoles but differ in toxicity or enzyme inhibition profiles.

Synthetic Accessibility : Brominated indoles (e.g., CID 252137) are often synthesized via coupling reactions, whereas oscillatoxins require extraction from marine organisms. This compound’s synthesis method, if similar to CID 252137, might involve vacuum distillation or GC-MS characterization (as in ) .

Biological Targets : While CID 252137 inhibits CYP1A2, oscillatoxin D targets cellular membranes. Without data, this compound’s mechanism remains speculative but could involve enzymatic or receptor interactions .

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